Methyl 2-amino-3-cyclopropylpropanoate
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Overview
Description
Methyl 2-amino-3-cyclopropylpropanoate is a chemical compound with the molecular formula C7H13NO2 It is a derivative of cyclopropane and contains an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-cyclopropylpropanoate can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropylamine with methyl acrylate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-cyclopropylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-amino-3-cyclopropylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-cyclopropylpropanoate involves its interaction with specific molecular targets. The amino group and ester functional group allow it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-amino-3-cyclopropylpropanoate can be compared with other similar compounds, such as:
Methyl 2-amino-2-cyclopropylpropanoate: This compound has a similar structure but differs in the position of the amino group.
Cyclopropylamine derivatives: These compounds share the cyclopropane ring but have different functional groups attached.
Amino acid esters: These compounds have similar ester and amino groups but differ in the carbon chain length and structure.
The uniqueness of this compound lies in its specific combination of functional groups and the cyclopropane ring, which imparts distinct chemical and physical properties.
Biological Activity
Methyl 2-amino-3-cyclopropylpropanoate (also known as this compound hydrochloride) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Chemical Formula: C₇H₁₄ClNO₂
- Molecular Weight: 179.64 g/mol
- CAS Number: 1909310-09-3
- MDL Number: MFCD29055115
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropyl derivatives with amino acids or their esters. The specific synthetic pathways can vary based on desired purity and yield.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been tested against various Gram-negative bacteria, showing promising results in inhibiting bacterial growth. For instance, compounds similar to this structure have been reported to synergize with established antibiotics like rifampicin, enhancing their effectiveness against resistant strains of bacteria such as E. coli and K. pneumoniae .
The proposed mechanism of action for this compound involves disruption of the bacterial outer membrane through interaction with the BAM (β-barrel assembly machinery) complex. This disruption leads to increased permeability of the bacterial membrane, allowing for enhanced uptake of co-administered antibiotics .
Case Studies
-
Synergistic Effects with Rifampicin
- A study utilized checkerboard assays to evaluate the synergistic effects of this compound with rifampicin. Results indicated a significant reduction in the minimum inhibitory concentration (MIC) when both compounds were used together, suggesting a potential therapeutic strategy for treating resistant infections .
- In Vivo Efficacy
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, this compound exhibits low hemolytic activity and minimal cytotoxicity towards mammalian cells . However, further comprehensive toxicological evaluations are necessary to ascertain its safety profile.
Research Findings Summary
Study Focus | Findings |
---|---|
Antimicrobial Activity | Effective against Gram-negative bacteria; synergistic with rifampicin |
Mechanism | Disrupts BAM complex leading to increased membrane permeability |
In Vivo Efficacy | Reduced bacterial load in animal models |
Toxicity Profile | Low hemolytic and cytotoxic activity at therapeutic doses |
Properties
IUPAC Name |
methyl 2-amino-3-cyclopropylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)6(8)4-5-2-3-5/h5-6H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMJQKSDSQUBJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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